Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate
Description
Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 4-position with a piperidine-1-carbonyl group. The piperidine ring is further functionalized at its 4-position with a pyrazin-2-yloxy moiety. This structure combines aromatic (benzoate, pyrazine) and aliphatic (piperidine) components, along with ester and carbonyl functionalities.
Properties
IUPAC Name |
methyl 4-(4-pyrazin-2-yloxypiperidine-1-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-18(23)14-4-2-13(3-5-14)17(22)21-10-6-15(7-11-21)25-16-12-19-8-9-20-16/h2-5,8-9,12,15H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOTUFQBCCJZJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The preparation of piperidine derivatives often involves the use of protected diamines and sulfonium salts under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate is widely used in scientific research due to its structural versatility. It is employed in drug discovery and development, particularly in the design and synthesis of novel compounds with potential therapeutic applications. The compound’s unique properties make it valuable in various fields, including chemistry, biology, medicine, and industry. Researchers utilize this compound to study its interactions with biological targets and to develop new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to derivatives reported in , which include piperazine-linked quinoline-carbonyl benzoate esters (C1–C7). Below is a comparative analysis based on structural features, substituent effects, and synthetic methodologies.
Key Structural Differences
Core Heterocycle: Target Compound: Contains a piperidine ring (6-membered, one nitrogen) with a pyrazin-2-yloxy group. Compounds (C1–C7): Feature a piperazine ring (6-membered, two nitrogens) linked to quinoline-4-carbonyl groups. Piperidine’s single nitrogen may confer greater lipophilicity .
Aromatic Substituents: Target Compound: Pyrazine (6-membered, two adjacent nitrogens) provides a compact, electron-deficient aromatic system. Compounds: Quinoline (fused benzene-pyridine system) offers a larger aromatic surface for π-π interactions. Substituents on quinoline (e.g., halogens, methoxy, trifluoromethyl) modulate electronic and steric properties .
Functional Groups :
- Both the target and C1–C7 compounds include a methyl benzoate ester , enhancing solubility in organic solvents. The ester group in the target compound may influence metabolic stability compared to carboxylic acid derivatives (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid in ) .
Substituent Effects
- Electronic Effects : Halogens (Br, Cl, F in C2–C4) increase electrophilicity, while methoxy (C6) and methylthio (C5) groups enhance electron-donating capacity. The target’s pyrazine, with its electron-deficient nature, may favor interactions with electron-rich biological targets .
- Steric Effects : Bulky substituents (e.g., trifluoromethyl in C7) could hinder binding in sterically constrained environments, whereas the smaller pyrazine in the target compound may improve accessibility.
Physical and Chemical Properties
- Solubility: The quinoline-based compounds (C1–C7) may exhibit lower aqueous solubility due to larger aromatic systems, whereas the pyrazine moiety in the target compound could enhance polarity.
- Stability : Ester groups (common in all compounds) are prone to hydrolysis under acidic/basic conditions, though steric shielding from substituents may mitigate this.
Biological Activity
Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate is a synthetic compound with a complex molecular structure that includes a piperidine ring, a pyrazine moiety, and a benzoate ester. This unique combination of functional groups contributes significantly to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 364.43 g/mol. The compound features several key structural components:
- Piperidine Ring : Known for its role in various biological activities, including enzyme inhibition.
- Pyrazine Moiety : Often associated with antimicrobial and anticancer properties.
- Benzoate Ester : Provides additional stability and solubility characteristics.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Nitric Oxide Synthase (NOS) : Similar compounds have been shown to target inducible NOS (iNOS), leading to the production of nitric oxide (NO), which plays a crucial role in various physiological processes including immune response and cell signaling.
- Enzyme Inhibition : The presence of the piperidine ring allows for potential inhibition of enzymes involved in neurotransmitter degradation, such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The pyrazine component contributes to this effect by disrupting bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of NO production and subsequent signaling pathways.
Neuroprotective Effects
Given its potential to inhibit AChE, the compound may offer neuroprotective effects, which are particularly relevant for treating conditions like Alzheimer's disease. This inhibition can enhance acetylcholine levels in the brain, potentially improving cognitive function .
Research Findings and Case Studies
A variety of studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
Q & A
Q. What synthetic strategies are effective for synthesizing Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sequential coupling reactions. For instance, the piperidine-pyrazine moiety can be introduced via nucleophilic substitution, followed by carbonyl coupling with the benzoate ester. Optimization includes:
- Solvent selection: Polar aprotic solvents (e.g., dichloromethane, ethyl acetate) enhance reaction efficiency .
- Temperature control: Maintain 0–60°C to balance reaction rate and side-product formation .
- Catalysts: Use coupling agents like HATU or DCC for amide bond formation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing the compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry of the pyrazine-piperidine linkage and ester carbonyl .
- Infrared Spectroscopy (IR): Validate carbonyl stretches (~1700 cm⁻¹ for ester, ~1650 cm⁻¹ for amide) .
- Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion confirmation and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns assess purity (>95%) under isocratic conditions .
Advanced Questions
Q. How can researchers resolve discrepancies in crystallographic data during structural elucidation using programs like SHELX?
Methodological Answer:
- Data Collection: Use high-resolution (<1.0 Å) X-ray data to minimize noise .
- Refinement in SHELXL: Adjust parameters for anisotropic displacement and hydrogen bonding. For twinned crystals, apply TWIN/BASF commands .
- Validation Tools: Check R-factors (<5% discrepancy) and electron density maps (e.g., omit maps for ambiguous regions) .
- Cross-Validation: Compare with DFT-optimized geometries to resolve bond-length/angle mismatches .
Q. What methodologies are employed to investigate the compound’s interaction with biological targets, and how can contradictory binding assay results be analyzed?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka, kd) to receptors .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish binding modes .
- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions over 100+ ns trajectories to identify stable conformations .
- Addressing Contradictions: Replicate assays under standardized buffer/pH conditions and use orthogonal methods (e.g., fluorescence polarization vs. SPR) .
Q. In kinetic studies of the compound’s degradation, how should researchers approach conflicting reaction mechanisms proposed in different studies?
Methodological Answer:
- Isotopic Labeling: Track 18O or 13C isotopes to distinguish hydrolysis pathways (e.g., ester vs. amide cleavage) .
- Intermediate Trapping: Use quenching agents (e.g., TEMPO) to stabilize reactive intermediates for LC-MS identification .
- Computational Modeling: Perform density functional theory (DFT) calculations to compare activation energies of proposed mechanisms .
- pH-Rate Profiling: Identify rate-determining steps by varying pH (e.g., acid-catalyzed vs. base-catalyzed degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
